[1-(3-Chloro-1-naphthalenyl)ethyl]amine
Description
[1-(3-Chloro-1-naphthalenyl)ethyl]amine (CAS: Not explicitly provided) is a naphthalene derivative featuring a chlorine atom at the 3-position of the naphthalene ring and a primary ethylamine group at the 1-position. Ethylamine groups are known for their role in forming hydrogen bonds and coordinating with metal ions, suggesting applications in catalysis or supramolecular chemistry .
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-(3-chloronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H12ClN/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-8H,14H2,1H3 |
InChI Key |
CCXLTISBPSYLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC2=CC=CC=C21)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Notes:
- *Target compound; data inferred from analogs.
- Imine derivatives (e.g., ) exhibit rigid planar structures due to C=N bonds, whereas primary/secondary amines offer flexibility in hydrogen bonding.
- Chloro substituents enhance electron-deficient character, affecting solubility and reactivity compared to non-chlorinated analogs like R-(+)-1-(2-Naphthyl)ethylamine .
Insights :
- Metal-catalyzed reactions (e.g., ) enable β-diketone-amine coupling, whereas photochemical methods () offer alternative pathways for chloro-naphthalene derivatives.
- Amide derivatives () demonstrate the versatility of chloro-aromatic amines in forming bioactive hybrids.
Crystallographic and Physical Properties
Table 3: Crystallographic Data from Selected Compounds
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